molecular formula C28H46S2Si B8337008 7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B8337008
M. Wt: 474.9 g/mol
InChI Key: GNDKUVYFGHIKCU-UHFFFAOYSA-N
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Description

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole is a compound that belongs to the class of dithienosilole-based conjugated polymers. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole consists of a silole core with two thiophene rings and decyl side chains, which contribute to its solubility and processability.

Preparation Methods

The synthesis of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole typically involves the following steps:

Chemical Reactions Analysis

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like ferric chloride or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of functional groups on the thiophene rings or the silicon atom. Common reagents for these reactions include halides and organometallic compounds.

    Polymerization: The compound can undergo polymerization reactions to form conjugated polymers with enhanced electronic properties.

Mechanism of Action

The mechanism of action of 4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole involves its ability to participate in electron transfer processes. The silole core, with its unique electronic structure, facilitates the movement of electrons through the conjugated system. This property is crucial for its applications in organic electronics and photocatalysis. The molecular targets and pathways involved include the interaction with light to generate excited states, which can then participate in various chemical reactions .

Comparison with Similar Compounds

4,4-Di-n-decyl-dithieno[3,2-b:2’,3’-d]silole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H46S2Si

Molecular Weight

474.9 g/mol

IUPAC Name

7,7-didecyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

InChI

InChI=1S/C28H46S2Si/c1-3-5-7-9-11-13-15-17-23-31(24-18-16-14-12-10-8-6-4-2)25-19-21-29-27(25)28-26(31)20-22-30-28/h19-22H,3-18,23-24H2,1-2H3

InChI Key

GNDKUVYFGHIKCU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC[Si]1(C2=C(C3=C1C=CS3)SC=C2)CCCCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,3′-dibromo-5,5′-bis(trimethylsilyl)-2,2′-bithiophene (Compound E4, synthesized in accordance with WO 2010/136353, 5.0 g) was placed in a 200 mL four-necked flask in a nitrogen atmosphere, and dissolved in tetrahydrofuran (75 mL). This was cooled to −78° C., and a solution of n-butyl lithium in hexane (KANTO CHEMICAL CO., INC., 1.64 M, 13.7 mL) was added dropwise. After about 30 minutes of agitation, the dichlorodi-n-decylsilane (Compound E21) (4.89 g) synthesized in Synthesis Example A19 was added dropwise. The temperature was gradually raised to room temperature over the course of about 2 hours, after which water was added, and the product was extracted with hexane. The organic layer was washed with water, dried with anhydrous sodium sulfate, and concentrated by filtration. The resulting yellow-orange oily substance was dissolved in hexane (50 mL) and chloroform (25 mL), trifluoroacetic acid (2.2 mL) was added with the internal temperature at 2° C., and after 10 minutes of agitation water was added, and the organic layer was washed, dried with anhydrous sodium sulfate and then and concentrated by filtration. Heptane (32 mL) was added to the reaction solution, which was then concentrated under reduced pressure. The resulting yellow-green oily substance was dissolved in hexane, and subjected to silica gel column chromatography (solvent: hexane) to obtain the target 4,4-di-n-decyl-dithieno[3,2-b:2′,3′-d]silole (Compound E22, 4.46 g, yield 88%).
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